molecular formula C14H23NO4 B13635882 2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid

2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid

Cat. No.: B13635882
M. Wt: 269.34 g/mol
InChI Key: WMUFGABKAMHFIU-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid is a synthetic organic compound with the molecular formula C14H23NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent at room temperature, resulting in the formation of the Boc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc-protected amino acid is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability to the amino acid, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}oct-8-ynoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}dec-8-ynoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}undec-8-ynoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of synthetic applications .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-ynoic acid

InChI

InChI=1S/C14H23NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h1,11H,6-10H2,2-4H3,(H,15,18)(H,16,17)

InChI Key

WMUFGABKAMHFIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC#C)C(=O)O

Origin of Product

United States

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